N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide is a complex organic compound with a unique structure that includes a benzodioxin ring, a chloro substituent, and an imidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, under acidic conditions.
Introduction of the Chloro Substituent: Chlorination of the benzodioxin ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Imidazolidinyl Group: The imidazolidinyl group is introduced through a condensation reaction with an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzodioxin derivative with the imidazolidinyl acetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4H-1,3-Benzodioxin-6-yl)acetamide
- (6-Chloro-4H-1,3-benzodioxin-8-yl)acetic acid
Uniqueness
N-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications that may not be present in similar compounds.
Properties
Molecular Formula |
C21H20ClN3O6 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H20ClN3O6/c1-29-16-4-2-15(3-5-16)25-20(27)17(24-21(25)28)8-18(26)23-9-12-6-14(22)7-13-10-30-11-31-19(12)13/h2-7,17H,8-11H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
YZTVFAAOUNRETL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCC3=CC(=CC4=C3OCOC4)Cl |
Origin of Product |
United States |
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